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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Methylthiazole-5-carbaldehyde, a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the predicted *H and
13C NMR spectral data for 2-Methylthiazole-5-carbaldehyde. These predictions are based on
the analysis of structurally similar compounds and established chemical shift principles for
thiazole derivatives.

1H NMR Data

Table 1: *H NMR Chemical Shifts for 2-Methylthiazole-5-carbaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
~9.9-10.1 Singlet 1H
CHO)
) Thiazole ring proton
~8.5-8.7 Singlet 1H
(C4-H)
Methyl group protons
~2.7-2.9 Singlet 3H yigrotupp

(-CHs)

3C NMR Data

Table 2: 13C NMR Chemical Shifts for 2-Methylthiazole-5-carbaldehyde

Chemical Shift (6) ppm Assignment

~185 - 190 Aldehyde carbonyl carbon (-CHO)
~165 - 170 Thiazole ring carbon (C2)

~150 - 155 Thiazole ring carbon (C4)

~140 - 145 Thiazole ring carbon (C5)
~19-21 Methyl group carbon (-CHs)

Experimental Protocol for NMR Spectroscopy

A sample of 2-Methylthiazole-5-carbaldehyde (typically 5-10 mg) is dissolved in an
appropriate deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-
de), in a5 mm NMR tube.

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz (or higher)
spectrometer. A standard pulse sequence is used, with a sufficient number of scans to
achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent
peak or an internal standard like tetramethylsilane (TMS).

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b182251?utm_src=pdf-body
https://www.benchchem.com/product/b182251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same spectrometer,
typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for
each unique carbon atom. A larger number of scans is usually required for 13C NMR due to
the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

The PubChem database indicates that an FTIR spectrum of 2-Methylthiazole-5-carbaldehyde
has been recorded using a KBr-Pellet technique on a Bruker IFS 85 instrument.[1] While the
full dataset is not provided, the characteristic absorption bands can be predicted based on the
functional groups present.

Table 3: Characteristic IR Absorption Bands for 2-Methylthiazole-5-carbaldehyde

Wavenumber (cm~12) Intensity Assignment

C-H stretching (aromatic and

~2900 - 3100 Medium

methyl)
~2820 and ~2720 Medium, distinct C-H stretching (aldehyde)
~1680 - 1700 Strong C=0 stretching (aldehyde)

. C=N and C=C stretching

~1500 - 1600 Medium to Strong ) )

(thiazole ring)
~1400 - 1450 Medium C-H bending (methyl)

Experimental Protocol for IR Spectroscopy

o KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with
anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet
is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
elemental composition of a compound.

Mass Spectrometry Data

While specific experimental mass spectra for 2-Methylthiazole-5-carbaldehyde are not readily
available in the searched databases, the expected key ions can be predicted.

Table 4: Predicted Mass Spectrometry Data for 2-Methylthiazole-5-carbaldehyde

miz lon

127 [M]* (Molecular lon)
126 [M-H]*

99 [M-COJ*

84 [M-CHO-CHs]*

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

» Electron lonization (El): For GC-MS analysis, electron ionization is a common technique. The
sample is vaporized and bombarded with a high-energy electron beam, causing ionization
and fragmentation. The resulting ions are then analyzed by the mass spectrometer.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
2-Methylthiazole-5-carbaldehyde.
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Caption: Workflow for the spectral analysis of 2-Methylthiazole-5-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b182251#spectral-data-of-2-methylthiazole-5-
carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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